molecular formula C25H30N2O10 B12760164 2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;oxalic acid CAS No. 83658-83-7

2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;oxalic acid

Cat. No.: B12760164
CAS No.: 83658-83-7
M. Wt: 518.5 g/mol
InChI Key: SOQFJGHIGPSBLI-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;oxalic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dihydroisoquinoline core substituted with methoxy groups and a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline with N,N-dimethylethanamine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups and phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: A structurally related compound with similar chemical properties.

    6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a tetrahydroisoquinoline core.

Uniqueness

2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain

Properties

CAS No.

83658-83-7

Molecular Formula

C25H30N2O10

Molecular Weight

518.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylethanamine;oxalic acid

InChI

InChI=1S/C21H26N2O2.2C2H2O4/c1-23(2)11-10-17-12-16-13-19(24-3)20(25-4)14-18(16)21(22-17)15-8-6-5-7-9-15;2*3-1(4)2(5)6/h5-9,13-14,17H,10-12H2,1-4H3;2*(H,3,4)(H,5,6)

InChI Key

SOQFJGHIGPSBLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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